molecular formula C17H14FN3O2 B12174570 N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12174570
M. Wt: 311.31 g/mol
InChI Key: NOFWFOZDJJMOQT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a carbamoyl group attached to a phenyl ring, a fluorine atom on the indole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the fluorine atom through electrophilic substitution. The carbamoyl group is then introduced via a reaction with an appropriate carbamoylating agent, and the final step involves the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-carbamoylphenyl)-4-nitrobenzamide
  • N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Comparison: N-(4-carbamoylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-fluoro-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H14FN3O2/c1-21-14-7-4-12(18)8-11(14)9-15(21)17(23)20-13-5-2-10(3-6-13)16(19)22/h2-9H,1H3,(H2,19,22)(H,20,23)

InChI Key

NOFWFOZDJJMOQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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